molecular formula C23H22N2O2 B11051241 Benzamide, 2-(benzoylamino)-N-[2-(1-methylethyl)phenyl]-

Benzamide, 2-(benzoylamino)-N-[2-(1-methylethyl)phenyl]-

Katalognummer B11051241
Molekulargewicht: 358.4 g/mol
InChI-Schlüssel: CVFGZACZBTWODS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, 2-(benzoylamino)-N-[2-(1-methylethyl)phenyl]- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzamide group, a benzoylamino group, and a phenyl group substituted with an isopropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-(benzoylamino)-N-[2-(1-methylethyl)phenyl]- typically involves multiple steps:

    Formation of Benzoylamino Intermediate: The initial step involves the reaction of benzoyl chloride with an amine to form a benzoylamino intermediate.

    Coupling with Isopropylphenylamine: This intermediate is then coupled with 2-(1-methylethyl)phenylamine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large reactors where the reagents are mixed and reacted under controlled temperatures and pressures.

    Continuous Flow Systems: For more efficient and scalable production, continuous flow systems can be employed, allowing for better control over reaction conditions and product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, 2-(benzoylamino)-N-[2-(1-methylethyl)phenyl]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated compounds, ethers.

Wissenschaftliche Forschungsanwendungen

Benzamide, 2-(benzoylamino)-N-[2-(1-methylethyl)phenyl]- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism by which Benzamide, 2-(benzoylamino)-N-[2-(1-methylethyl)phenyl]- exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of biochemical pathways, leading to changes in cellular functions and responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzamide: A simpler analog without the benzoylamino and isopropylphenyl groups.

    N-Benzoylbenzamide: Lacks the isopropylphenyl substitution.

    2-(Benzoylamino)benzoic acid: Contains a carboxylic acid group instead of the amide.

Uniqueness

Benzamide, 2-(benzoylamino)-N-[2-(1-methylethyl)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Eigenschaften

Molekularformel

C23H22N2O2

Molekulargewicht

358.4 g/mol

IUPAC-Name

2-benzamido-N-(2-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C23H22N2O2/c1-16(2)18-12-6-8-14-20(18)25-23(27)19-13-7-9-15-21(19)24-22(26)17-10-4-3-5-11-17/h3-16H,1-2H3,(H,24,26)(H,25,27)

InChI-Schlüssel

CVFGZACZBTWODS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.